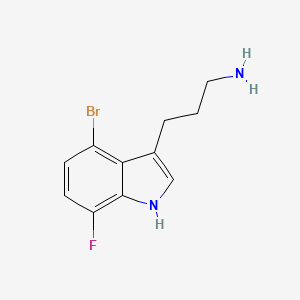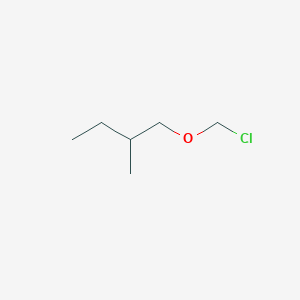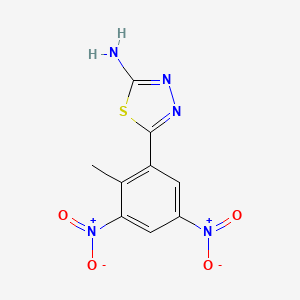
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which also contains tert-butoxy and dimethyl substituents. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene typically involves the bromination of 5-(tert-butoxy)-1,3-dimethylbenzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form different functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine atom and tert-butoxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved may include nucleophilic substitution, oxidation, and reduction, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(tert-butoxy)pyridine
- 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
Uniqueness
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both tert-butoxy and dimethyl groups, along with the bromine atom, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-bromo-1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17BrO/c1-8-6-10(14-12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 |
InChI Key |
FVBWZOGNIOHGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
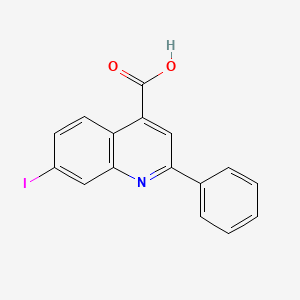
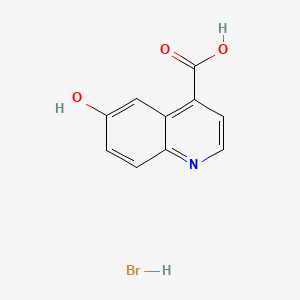

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
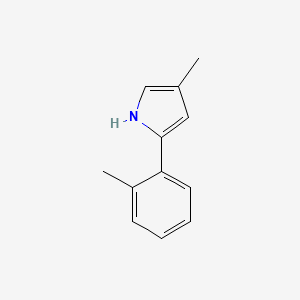
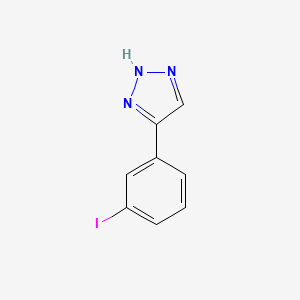
![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)
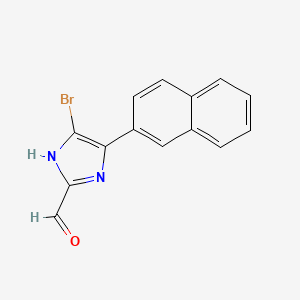
![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)
